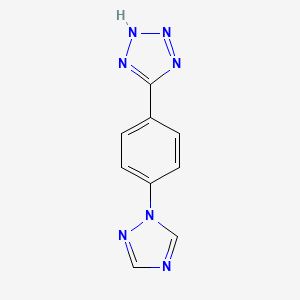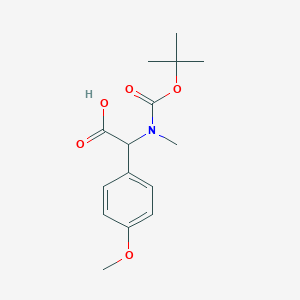
2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid
説明
2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid, commonly known as Boc-MPA, is an organic compound used in a variety of scientific research applications. It is a derivative of acetic acid and is one of the most widely used compounds in organic synthesis. Boc-MPA is used in the synthesis of peptides, proteins, and other organic compounds. It is also used in the production of pharmaceuticals, biochemicals, and other laboratory reagents. In addition, Boc-MPA is used in the synthesis of natural products, such as antibiotics, hormones, and vitamins. Boc-MPA is a versatile compound and has a wide range of applications in the fields of chemistry and biology.
科学的研究の応用
Boc-MPA is widely used in scientific research applications. It is used in the synthesis of peptides, proteins, and other organic compounds. It is also used in the production of pharmaceuticals, biochemicals, and other laboratory reagents. In addition, Boc-MPA is used in the synthesis of natural products, such as antibiotics, hormones, and vitamins. It is also used in the synthesis of peptide-based drugs, such as insulin and erythropoietin.
作用機序
Boc-MPA is an organic compound that acts as a catalyst in the synthesis of peptides, proteins, and other organic compounds. It acts by forming a covalent bond between the amino acid and the Boc-MPA molecule. This bond is then broken by hydrolysis, releasing the amino acid and allowing it to be used in the synthesis of peptides or proteins.
Biochemical and Physiological Effects
Boc-MPA is an organic compound that has no known biochemical or physiological effects. It is used solely as a catalyst in the synthesis of peptides, proteins, and other organic compounds.
実験室実験の利点と制限
The main advantage of using Boc-MPA in lab experiments is that it is a versatile compound and can be used in a variety of synthesis reactions. It is also relatively inexpensive and easy to obtain. The main limitation of using Boc-MPA is that it is not very stable and can decompose if not stored properly.
将来の方向性
Due to its versatility and wide range of applications, there are a number of future directions for Boc-MPA. These include the use of Boc-MPA in the synthesis of new peptides, proteins, and other organic compounds; the development of new pharmaceuticals, biochemicals, and other laboratory reagents; and the synthesis of new natural products, such as antibiotics, hormones, and vitamins. Additionally, Boc-MPA can be used in the synthesis of peptide-based drugs, such as insulin and erythropoietin. Finally, further research is needed to improve the stability of Boc-MPA and to develop new methods for its synthesis.
特性
IUPAC Name |
2-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(4)12(13(17)18)10-6-8-11(20-5)9-7-10/h6-9,12H,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRQKBZDUJRJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline](/img/structure/B3177183.png)
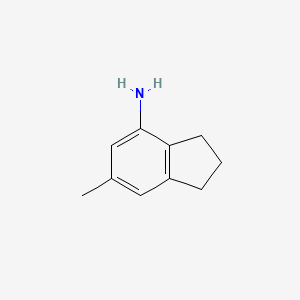
![[1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene](/img/structure/B3177200.png)
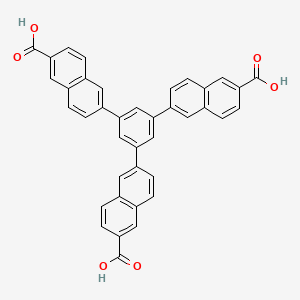
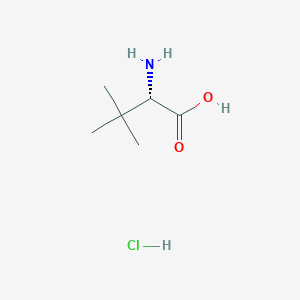
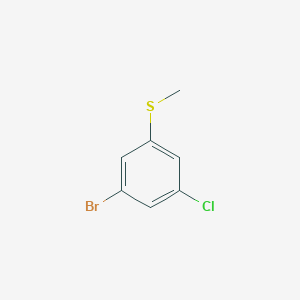
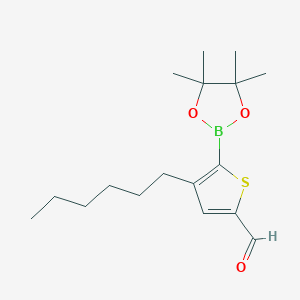
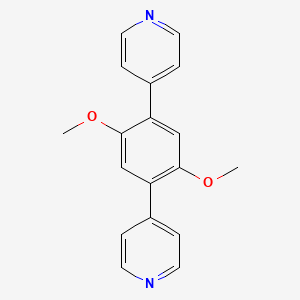


![(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B3177268.png)
